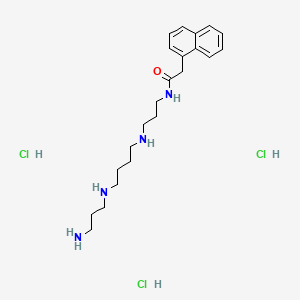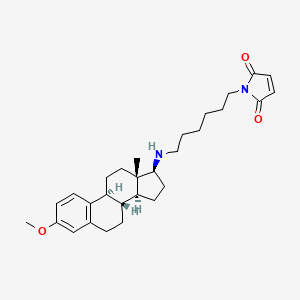
Carboxypeptidase G2 (CPG2) Inhibitor
Vue d'ensemble
Description
Applications De Recherche Scientifique
Carboxypeptidase G2 (CPG2) Inhibitor has a wide range of scientific research applications:
Mécanisme D'action
Le mécanisme d’action de l’inhibiteur de la carboxypeptidase G2 (CPG2) implique la liaison au site actif de la carboxypeptidase G2, empêchant ainsi l’enzyme de catalyser l’hydrolyse de ses substrats . Cette inhibition est obtenue par des interactions avec des résidus d’acides aminés clés dans le site actif de l’enzyme, ce qui bloque l’accès du substrat et réduit l’activité enzymatique .
Safety and Hazards
Orientations Futures
A novel short peptide sequence, p700, derived from a human tissue inhibitor of metalloproteinases-3 (TIMP-3), has been identified . This peptide binds to and inhibits a number of tyrosine kinase growth factor receptors (VEGFRs1-3, FGFRs 1-4 and PDGFRα) which are known to be upregulated in many tumours and tumour vasculature . This peptide could be a potentially useful alternative to monoclonal antibodies for enzyme pro-drug therapy and could equally be used for effective delivery of other cytotoxic drugs to tumour tissue .
Méthodes De Préparation
La synthèse de l’inhibiteur de la carboxypeptidase G2 (CPG2) implique plusieurs étapes :
Voies de synthèse et conditions réactionnelles :
Méthodes de production industrielle : La production industrielle de l’inhibiteur de la carboxypeptidase G2 (CPG2) implique généralement une synthèse chimique à grande échelle suivie de procédés de purification pour garantir une pureté et une activité élevées.
Analyse Des Réactions Chimiques
L’inhibiteur de la carboxypeptidase G2 (CPG2) subit diverses réactions chimiques :
Types de réactions : L’inhibiteur peut participer à des réactions d’oxydation, de réduction et de substitution en fonction des groupes fonctionnels présents dans sa structure.
Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d’hydrogène, des réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution.
Produits principaux : Les produits principaux formés à partir de ces réactions sont généralement des versions modifiées de l’inhibiteur avec des groupes fonctionnels modifiés, ce qui peut affecter son activité inhibitrice.
4. Applications de la recherche scientifique
L’inhibiteur de la carboxypeptidase G2 (CPG2) a un large éventail d’applications en recherche scientifique :
Comparaison Avec Des Composés Similaires
L’inhibiteur de la carboxypeptidase G2 (CPG2) peut être comparé à d’autres composés similaires :
Propriétés
IUPAC Name |
(2S)-2-[(4-methoxyphenyl)sulfanylcarbonylamino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6S/c1-20-8-2-4-9(5-3-8)21-13(19)14-10(12(17)18)6-7-11(15)16/h2-5,10H,6-7H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCGYIKABKFIQB-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC(=O)NC(CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)SC(=O)N[C@@H](CCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50430878 | |
| Record name | Carboxypeptidase G2 (CPG2) Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192203-60-4 | |
| Record name | N-[[(4-Methoxyphenyl)thio]carbonyl]-L-glutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192203-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carboxypeptidase G2 (CPG2) Inhibitor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50430878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663580.png)


